
3-Fluorophenylmethylsulfoxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluorophenylmethylsulfoxide is an organic compound with the molecular formula C7H7FOS It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a methylsulfoxide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorophenylmethylsulfoxide typically involves the oxidation of 3-Fluorophenylmethylsulfide. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored until the desired sulfoxide is formed .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The choice of oxidizing agents and solvents can vary based on cost, availability, and environmental considerations .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Fluorophenylmethylsulfoxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to the corresponding sulfone.
Reduction: Reduction of the sulfoxide can yield the original sulfide.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: 3-Fluorophenylmethylsulfone.
Reduction: 3-Fluorophenylmethylsulfide.
Substitution: Various substituted phenylmethylsulfoxides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Fluorophenylmethylsulfoxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-Fluorophenylmethylsulfoxide involves its interaction with various molecular targets. The sulfoxide group can act as a nucleophile or electrophile in different reactions, facilitating the formation of new chemical bonds. The fluorine atom can influence the compound’s reactivity and stability by altering the electronic properties of the phenyl ring .
Vergleich Mit ähnlichen Verbindungen
3-Fluorophenylmethylsulfone: Similar structure but with a sulfone group instead of a sulfoxide.
3-Fluorophenylmethylsulfide: The reduced form of 3-Fluorophenylmethylsulfoxide.
4-Fluorophenylmethylsulfoxide: Similar compound with the fluorine atom in a different position on the phenyl ring.
Eigenschaften
Molekularformel |
C14H12F2OS |
|---|---|
Molekulargewicht |
266.31 g/mol |
IUPAC-Name |
1-fluoro-3-[(3-fluorophenyl)methylsulfinylmethyl]benzene |
InChI |
InChI=1S/C14H12F2OS/c15-13-5-1-3-11(7-13)9-18(17)10-12-4-2-6-14(16)8-12/h1-8H,9-10H2 |
InChI-Schlüssel |
VONAWPTUGUPPDX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)F)CS(=O)CC2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


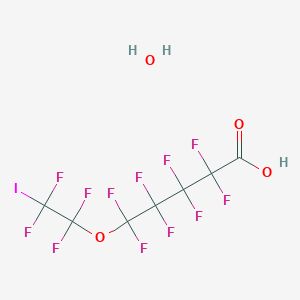
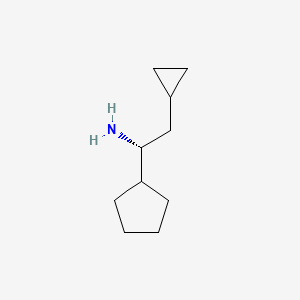
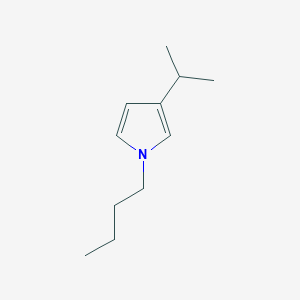

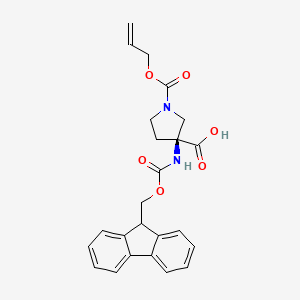
![6-Bromo-7-fluorobenzo[b]furan-3(2H)-one](/img/structure/B15205257.png)
![Pyrrolo[1,2-a]pyrazine-3-methanamine](/img/structure/B15205262.png)
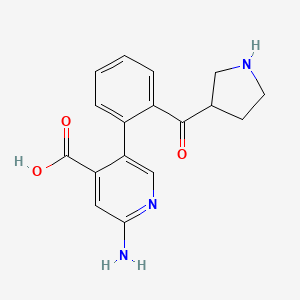

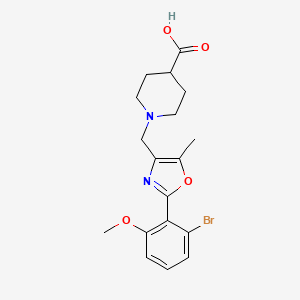
![2-[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B15205290.png)
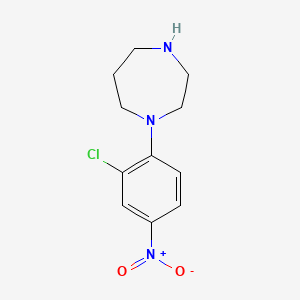
![5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B15205299.png)
![3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15205313.png)
